![molecular formula C13H19NO2 B584139 alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid CAS No. 1613-23-6](/img/structure/B584139.png)

alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid

Description

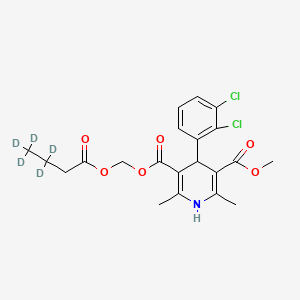

2-Benzyl-4-(dimethylamino)butanoic acid is a chemical compound with the molecular formula C13H19NO2. It is also known as 4-(dimethylamino)butanoic acid hydrochloride . This compound is commonly used in solution-phase peptide synthesis .

Molecular Structure Analysis

The molecular structure of 2-Benzyl-4-(dimethylamino)butanoic acid consists of a benzyl group attached to the second carbon of a four-carbon chain. The fourth carbon of the chain is attached to a dimethylamino group .Physical and Chemical Properties Analysis

The molecular weight of 2-Benzyl-4-(dimethylamino)butanoic acid is 221.3. The compound is also known as 4-(dimethylamino)butanoic acid hydrochloride, which has an average mass of 257.756 Da and a monoisotopic mass of 257.118256 Da .Scientific Research Applications

Water-Soluble Photoinitiator for Acrylic Photopolymerization : A derivative of 2-Benzyl-4-(dimethylamino)butanoic acid, MBS, was synthesized for use in water-soluble photopolymerization resist systems. This system, which does not require organic solvents or alkaline developers, is environmentally friendly and has high sensitivity to UV light (Kojima et al., 1998).

Central Nervous System Agents : Certain derivatives of 2-Benzyl-4-(dimethylamino)butanoic acid have been synthesized and evaluated for their potential as central nervous system agents. These compounds have shown significant activity against tetrabenazine-induced ptosis, a characteristic of many antidepressants (Martin et al., 1981).

Corrosion Inhibition : A study on 4-(N,N-dimethylamino)benzaldehyde nicotinic acid hydrazone, a derivative of 2-Benzyl-4-(dimethylamino)butanoic acid, found it to be an effective corrosion inhibitor for mild steel in acidic conditions. It acts as a mixed-type inhibitor and adheres well to metal surfaces (Singh et al., 2016).

Photometric and Qualitative Reagent for Selenium : 4-Dimethylamino-1,2-phenylenediamine, a related compound, has been used as a reagent for selenium detection. It forms a red-colored compound with selenium (IV), demonstrating high selectivity and sensitivity for selenium (Demeyere & Hoste, 1962).

Photoinitiator for Photopolymerization : A derivative of 2-Benzyl-4-(dimethylamino)butanoic acid was used in synthesizing a photoinitiator for photopolymerization, which showed good solubility in water and high sensitivity to UV light. This offers an environmentally friendly alternative to traditional photoinitiators (Kojima et al., 1998).

Charge-Transfer Complex Formation : A derivative of 2-Benzyl-4-(dimethylamino)butanoic acid, 4-(N,N-dimethylamino)phenylethyne, was used to form a charge-transfer complex with TCNE, demonstrating potential applications in materials science (Rodríguez et al., 1996).

Molecular Imaging and Blood Clotting : A compound from the ApoSense family, derived from 2-Benzyl-4-(dimethylamino)butanoic acid, was investigated for its ability to target, bind, and accumulate in cells undergoing apoptotic death, showing potential for use in molecular imaging and monitoring antiapoptotic drug treatments (Basuli et al., 2012).

Anion Recognition : Commercially available 4-(N,N-dimethylamino)benzoic acid showed significant affinity and selectivity towards divalent anions, suggesting its use in anion recognition applications (Hou & Kobiro, 2006).

Properties

IUPAC Name |

2-benzyl-4-(dimethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-14(2)9-8-12(13(15)16)10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVESGEUGPWQJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201245293 | |

| Record name | α-[2-(Dimethylamino)ethyl]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201245293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613-23-6 | |

| Record name | α-[2-(Dimethylamino)ethyl]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[2-(Dimethylamino)ethyl]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201245293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α-[2-(dimethylamino)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![D-[5-13C]Xylose](/img/structure/B584065.png)

![L-[5-13C]xylose](/img/structure/B584066.png)

![(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone](/img/structure/B584069.png)

![D-[1,2-13C2]xylose](/img/structure/B584070.png)